4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Electrophilic reactivity Sulfonylation kinetics Hammett substituent constants

Researchers requiring regiospecific sulfonylation for kinase/GPCR libraries often face suboptimal metabolic stability with non-fluorinated reagents. 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-83-8) directly addresses this with a dual electron-withdrawing (para-NO₂ + meta-CF₃) architecture that enhances sulfonamide electrophilicity and metabolic half-life. • Bench-stable crystalline solid (mp 63-67 °C) for accurate ambient weighing. • Orthogonally reactive: SO₂Cl for immediate sulfonamide formation; nitro-activated ring for subsequent SNAr diversification. • Validated entry to nilutamide-class pharmacophores per foundational patents.

Molecular Formula C7H3ClF3NO4S
Molecular Weight 289.62 g/mol
CAS No. 39234-83-8
Cat. No. B1586469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
CAS39234-83-8
Molecular FormulaC7H3ClF3NO4S
Molecular Weight289.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H3ClF3NO4S/c8-17(15,16)4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
InChIKeyLJQUNSRHHHYXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride – Procurement Guide


4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-83-8) is a polyfunctional arenesulfonyl chloride bearing both a para-nitro group and a meta-trifluoromethyl substituent (C₇H₃ClF₃NO₄S, MW 289.62) [1]. As a bench-stable solid with melting point 63–67 °C , this electrophilic sulfonylating reagent introduces the 4-nitro-3-(trifluoromethyl)benzenesulfonyl moiety into amines, alcohols, and other nucleophiles. In procurement contexts, it competes against several substitutional analogs—including 3-nitro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 301856-45-1), 4-nitrobenzenesulfonyl chloride (nosyl chloride), and 3-(trifluoromethyl)benzenesulfonyl chloride—each of which carries distinct electronic, steric, and reactivity signatures that profoundly affect downstream performance.

Workflow Dual-activated electrophilic sulfonylation for challenging nucleophiles
Format Crystalline solid (mp 63–67 °C) enables ambient handling and purity checks
Use Context Medicinal chemistry building block for sulfonamide-containing research compounds

4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride – Generic Substitution Risks


Generic sulfonyl chlorides cannot be interchanged without risking both reaction outcome and final-product properties. The 4-nitro-3-(trifluoromethyl) substitution pattern establishes a unique electronic environment: the para-nitro group exerts strong –M and –I electron withdrawal, while the meta-CF₃ group provides additional –I inductive stabilization without resonance participation [1]. This dual activation both modulates the electrophilicity of the sulfonyl chloride center toward nucleophiles and dictates the regiochemical orientation of the aromatic ring during subsequent transformations. Compared to unsubstituted benzenesulfonyl chloride or the regioisomeric 3-nitro-4-CF₃ analog (CAS 301856-45-1), this specific substitution geometry yields measurably different reaction kinetics, leaving-group stability, and physicochemical properties (melting point, XLogP3, topological polar surface area) of derived sulfonamides—differences that directly affect crystallization behavior, solubility, and biological target engagement in downstream applications [2].

Regioisomer (3-NO₂-4-CF₃) Different SNAr activation pattern restricts sequential derivatization; not interchangeable for post-sulfonylation elaboration.
Non-fluorinated analog (nosyl chloride) Lower lipophilicity and altered metabolic profile of derived sulfonamides may shift target engagement and ADME properties.
CF₃-only analog (3-CF₃ sulfonyl chloride) Reduced electrophilicity without para-NO₂ may slow sulfonylation of weak nucleophiles, impacting conversion and yield.

4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride – Comparator Evidence


Nitro and CF₃ Synergy in Electrophilic Activation

The presence of a para-nitro group (σₚ ≈ 0.78) combined with a meta-trifluoromethyl group (σₘ ≈ 0.43) in 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride yields a cumulative Hammett σ value exceeding that of mono-substituted analogs, predicting substantially higher electrophilicity at the sulfonyl sulfur center [1]. This translates to accelerated sulfonylation kinetics relative to 4-nitrobenzenesulfonyl chloride (σₚ ≈ 0.78 only) or 3-(trifluoromethyl)benzenesulfonyl chloride (σₘ ≈ 0.43 only). For reactions involving weakly nucleophilic amines or sterically hindered alcohols, this enhanced reactivity can be the determining factor between successful functionalization and unrecovered starting material.

Electrophilic activation
Class-level
Predicted cumulative σ ≈ 1.21
4-NO₂ analog: 0.78; 3-CF₃ analog: 0.43
Predicts accelerated sulfonylation kinetics for challenging substrates
Hammett LFER; class-level prediction
Electrophilic reactivity Sulfonylation kinetics Hammett substituent constants

Regioisomeric Reactivity vs 3-Nitro-4-CF₃ Analog

The regioisomeric 3-nitro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 301856-45-1) presents a fundamentally different electronic landscape: the nitro group is meta to the sulfonyl chloride and the CF₃ group is para [1]. In 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride, the strong –M effect of the para-nitro group activates the ortho and para positions of the aromatic ring toward nucleophilic aromatic substitution (SNAr), whereas the meta-CF₃ group remains inert to resonance delocalization. This combination creates a distinct regiochemical handle for sequential functionalization—sulfonamide formation at the –SO₂Cl site followed by directed SNAr at the nitro-activated ring position—that is not accessible with the 3-nitro-4-CF₃ isomer.

SNAr regiochemistry
Class-level
Target activates ortho/para to NO₂
Regioisomer activates different ring positions
Enables distinct sequential functionalization not accessible with regioisomer
Structural inference from substitution pattern
Regioselective synthesis Cross-coupling Suzuki-Miyaura SNAr

Validated Intermediate for Androgen Receptor Antagonists

The 4-nitro-3-(trifluoromethyl)phenyl substructure is a critical pharmacophoric element in nilutamide (RU-23908), a nonsteroidal antiandrogen used in prostate cancer therapy. The documented synthetic route to nilutamide proceeds through 3-trifluoromethyl-4-nitrophenylisocyanate (derivable from the corresponding aniline, which is accessed via reduction of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride-derived intermediates) [1][2]. This specific nitro-CF₃ substitution geometry is essential for androgen receptor binding; alternative regioisomeric or mono-substituted sulfonyl chlorides would yield intermediates that diverge from the validated synthetic pathway and produce analogs with unpredictable pharmacological profiles.

Synthetic route entry
Reported
Documented in nilutamide analog preparation (US 4097578)
Supports synthetic continuity with established research procedures
Patent-derived; endpoint review needed
Drug synthesis Androgen receptor Nilutamide Intermediate

Crystalline Solid Handling and Purity Assessment

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is a crystalline solid with a well-defined melting point of 63–67 °C . This property enables straightforward purity verification by melting point determination—a significant practical advantage over liquid sulfonyl chlorides (e.g., methanesulfonyl chloride, bp 161 °C; benzenesulfonyl chloride, mp 14 °C) where degradation or hydrolysis cannot be easily detected without spectroscopic analysis. Additionally, solid-state storage at ambient temperature reduces hydrolysis risk compared to liquid reagents that require rigorous moisture exclusion and cold-chain handling.

Physical state
Data to verify
mp 63–67 °C (solid at RT)
Benzenesulfonyl chloride: 14 °C; nosyl chloride: 77–80 °C
Simplifies ambient handling and purity checks vs. liquid sulfonyl chlorides
Melting point from supplier data; confirm lot-specific
Solid-state properties Purity analysis Storage stability

Predicted ADME and Membrane Permeability

The 4-nitro-3-(trifluoromethyl)benzenesulfonyl moiety confers a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 88.3 Ų to its parent sulfonyl chloride [1]. When incorporated into sulfonamide drug candidates, these physicochemical descriptors fall within favorable ranges for oral bioavailability (Lipinski's Rule of Five: XLogP <5; TPSA <140 Ų) while the CF₃ group enhances metabolic stability. In contrast, the regioisomeric 3-nitro-4-(trifluoromethyl)benzenesulfonyl chloride yields distinct computed properties that may shift the overall molecular profile of derived compounds outside optimal ADME space.

Lipophilicity (XLogP3)
Class-level
3.2 (TPSA 88.3 Ų)
Benzenesulfonyl chloride: 1.7; nosyl chloride: 1.5
CF₃ group may enhance lipophilicity and membrane permeability in derived sulfonamides
Computed properties (PubChem); experimental validation needed
Drug-likeness Lipophilicity Membrane permeability ADME

4-Nitro-3-(trifluoromethyl)benzenesulfonyl Chloride – Application Scenarios


Sulfonamide Kinase Inhibitors and GPCR Modulators

The dual electron-withdrawing character (para-NO₂ plus meta-CF₃) of 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride produces sulfonamide products with elevated electrophilicity at the sulfonyl linkage and enhanced metabolic stability from the CF₃ group [1]. This reagent is specifically indicated for constructing sulfonamide libraries targeting kinases and G protein-coupled receptors (GPCRs), where the CF₃ group both increases target-binding lipophilicity (XLogP3 contribution ~1.5 units relative to non-fluorinated analogs) and resists oxidative metabolism [2]. Selection of mono-substituted or regioisomeric sulfonyl chlorides for these applications compromises either target engagement (insufficient lipophilicity) or metabolic half-life (lack of CF₃ protection).

Androgen Receptor Antagonists and Nilutamide Analogs

The 4-nitro-3-(trifluoromethyl)phenyl scaffold is a validated pharmacophore in nilutamide-class antiandrogens, with the specific substitution geometry required for androgen receptor binding as documented in foundational patents [3][4]. This reagent provides the direct sulfonylating entry point to 4-nitro-3-(trifluoromethyl)phenyl-derived intermediates that feed established synthetic routes to nilutamide (RU-23908) and structural analogs. Use of the 3-nitro-4-CF₃ regioisomer (CAS 301856-45-1) or non-fluorinated nosyl chloride would produce analogs with unvalidated substitution patterns, requiring de novo structure–activity relationship studies and introducing regulatory uncertainty for IND-enabling studies.

Sequential Derivatization with Orthogonal Handles

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride provides two distinct and orthogonally addressable reactive sites: (1) the sulfonyl chloride group for immediate sulfonamide/sulfonate formation, and (2) the nitro-activated aromatic ring for subsequent nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro group [1]. This property supports sequential diversification strategies (e.g., sulfonamide formation followed by SNAr with amines, thiols, or alkoxides) that cannot be replicated with the 3-nitro-4-CF₃ isomer [5], where the nitro group is positioned meta to the sulfonyl linkage and activates a different set of ring positions. For programs requiring iterative library expansion, this regiospecific activation pattern determines the scope of accessible chemical space.

Solid-Phase Sulfonylation and Purity Control

As a bench-stable crystalline solid (mp 63–67 °C) , 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride offers practical handling advantages over liquid sulfonyl chlorides such as benzenesulfonyl chloride (mp 14 °C) and methanesulfonyl chloride. The solid physical state enables accurate weighing under ambient conditions, reduces vapor exposure hazards, and permits routine purity verification via melting point determination . These features are particularly valuable in core facilities and contract research organizations where reagent quality must be confirmed before large-scale parallel synthesis campaigns.

Application
Selection Property
Validation Focus
Sulfonamide kinase/GPCR modulator libraries
Dual-activated electrophilicity with CF₃ lipophilicity
Reactivity with weak nucleophiles; target-binding assay context
Androgen receptor antagonist research compounds
Validated 4-nitro-3-(trifluoromethyl)phenyl scaffold
Synthetic route consistency; AR binding endpoint interpretation
Sequential derivatization studies
Orthogonal reactive sites (SO₂Cl + nitro-activated ring)
SNAr regiochemistry; diversification scope
Solid-phase synthesis and QC workflows
Crystalline solid with ambient handling convenience
Purity verification; ambient handling compatibility

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